2-amino-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Beschreibung
This compound features a tetrahydrobenzothiophene core substituted with an amino group at position 2 and a carboxamide moiety at position 2. The carboxamide is further modified with a 3-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing properties and enhanced lipophilicity .
Eigenschaften
IUPAC Name |
2-amino-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2OS/c17-16(18,19)9-4-3-5-10(8-9)21-15(22)13-11-6-1-2-7-12(11)23-14(13)20/h3-5,8H,1-2,6-7,20H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRLNZTZOLTXIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes
Mode of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, has been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein. This might provide some insight into the potential interactions of this compound with its targets.
Biologische Aktivität
The compound 2-amino-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a member of the benzothiophene family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on diverse sources, including patents, scientific literature, and case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and survival. It has been noted for its inhibitory effects on various kinases associated with cancer progression.
Inhibition of Kinases
Research indicates that this compound acts as an inhibitor of Raf kinase, which plays a critical role in the MAPK/ERK signaling pathway involved in cell division and survival. The inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells .
Antitumor Activity
Several studies have evaluated the antitumor potential of this compound. For instance:
- In Vitro Studies : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against various human tumor cell lines, including HepG-2 (liver cancer) and HCT116 (colon cancer) cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 20 µM, indicating potent activity .
- In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size compared to control groups. The mechanism was linked to the induction of apoptosis and inhibition of angiogenesis .
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics. It demonstrates moderate bioavailability and a half-life suitable for therapeutic use. Further investigations are needed to optimize its pharmacological profile for clinical applications.
Comparative Analysis
| Compound | Target | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | Raf Kinase | 10–20 | Antitumor activity |
| Avapritinib | PDGFRA | <1 | Effective against GIST mutations |
| Entrectinib | ALK/ROS1/TRK | <10 | Broad-spectrum anti-cancer agent |
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Molecular Properties
The table below highlights key structural differences and molecular properties of analogs:
Key Observations :
- Trifluoromethyl Group : The target compound’s CF₃ group enhances metabolic stability and membrane permeability compared to methyl or methoxy substituents .
- Fluorine vs. Methyl : The 2-fluorophenyl analog (MW 304.35) is lighter but may exhibit reduced bioavailability due to steric hindrance from ortho-substitution .
Crystallographic and Conformational Analysis
- Ring Puckering : The tetrahydrobenzothiophene ring’s puckering, analyzed via methods in , influences conformational stability. Substituents like CF₃ may alter ring dynamics compared to smaller groups .
- Software Tools : SHELX and WinGX are widely used for structural determination, as seen in analogs (e.g., used X-ray diffraction) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
